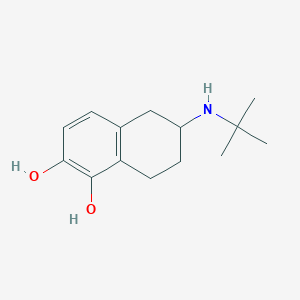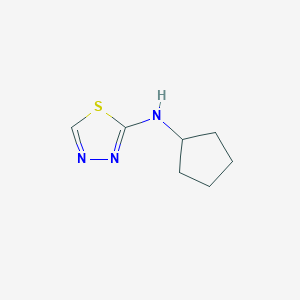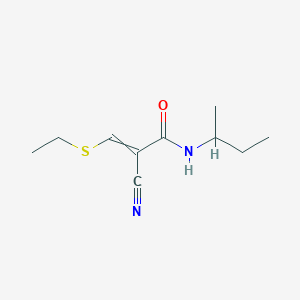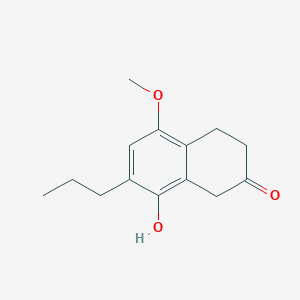
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one is an organic compound with the molecular formula C14H18O3 . It belongs to the class of tetralins, which are benzenoid aromatic compounds . This compound is characterized by its unique structure, which includes a hydroxyl group, a methoxy group, and a propyl group attached to a tetralin skeleton.
Métodos De Preparación
The synthesis of 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Hydroxylation: Introduction of the hydroxyl group at the 8th position.
Methoxylation: Introduction of the methoxy group at the 5th position.
Propylation: Introduction of the propyl group at the 7th position.
Oxidation: Formation of the ketone group at the 2nd position.
The reaction conditions typically involve the use of specific reagents and catalysts to facilitate each step. For example, hydroxylation may require the use of oxidizing agents, while methoxylation and propylation may involve the use of alkylating agents .
Análisis De Reacciones Químicas
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and methoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling and physiological responses .
Comparación Con Compuestos Similares
8-Hydroxy-5-methoxy-7-propyl-tetralin-2-one can be compared with other tetralin derivatives, such as:
8-Hydroxy-2-(di-n-propylamino)tetralin: Known for its serotoninomimetic activity.
5-Methoxy-1-methyl-2-(propylamino)tetralin: Studied for its potential pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
92314-96-0 |
|---|---|
Fórmula molecular |
C14H18O3 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
8-hydroxy-5-methoxy-7-propyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H18O3/c1-3-4-9-7-13(17-2)11-6-5-10(15)8-12(11)14(9)16/h7,16H,3-6,8H2,1-2H3 |
Clave InChI |
SEWLYOOXRZOWAA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2CCC(=O)CC2=C1O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



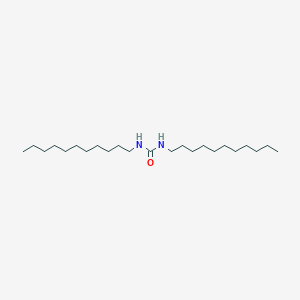
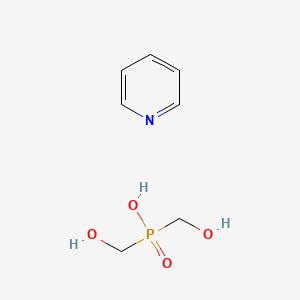
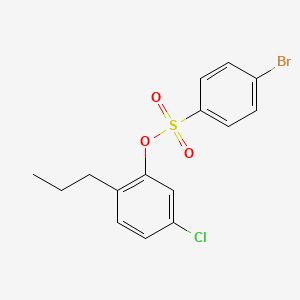
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)

![1-{2-[(2-Aminonaphthalen-1-yl)sulfanyl]-5-nitrophenyl}ethan-1-one](/img/structure/B14369493.png)




